molecular formula C11H14N2O3 B1394461 2-(Cyclohexyloxy)-3-nitropyridine CAS No. 147143-55-3

2-(Cyclohexyloxy)-3-nitropyridine

Cat. No. B1394461
M. Wt: 222.24 g/mol
InChI Key: UNXRQAMTHBWCSV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Reactions and Synthesis

2-(Cyclohexyloxy)-3-nitropyridine is involved in various chemical reactions and synthesis processes. Studies have shown that reactions of 2-amino-3-hydroxypyridine with 2-chloro-3-nitropyridine can yield compounds like 3-hydroxy-3-nitro-2,2-dipyridylamine, which can further be converted to 1,9-diazaphenoxazine (Okafor, 1976). Nitroacetamidine can undergo cyclocondensation with β-diketones to produce substituted 2-amino-3-nitropyridines, demonstrating the compound's utility in building various pyridine compounds (Batt & Houghton, 1995).

Material Science and Structural Studies

In material science and structural studies, the structure of compounds like 3-benzyloxy-2-nitropyridine has been investigated both experimentally and theoretically. This research provides insights into the molecular structure and stability of related nitropyridine compounds (Sun et al., 2012).

Pharmaceutical Synthesis

2-(Cyclohexyloxy)-3-nitropyridine finds applications in pharmaceutical synthesis. The synthesis of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides has been detailed, showcasing its use in developing glycosyltransferases inhibitors (Komor et al., 2012).

Supramolecular Chemistry

In supramolecular chemistry, novel compounds with 2-amino-5-nitropyridine and Keggin polyoxoanions have been synthesized. This demonstrates the compound's role in forming charge transfer properties and thermal stability in supramolecular assemblies (Gamelas et al., 2006).

Anticoccidial Agents

There are also studies on the synthesis and anticoccidial activity of nitropyridinecarboxamides and derivatives, which are important in the development of anticoccidial agents (Morisawa, Kataoka, & Kitano, 1977).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-cyclohexyloxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXRQAMTHBWCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexyloxy)-3-nitropyridine

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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